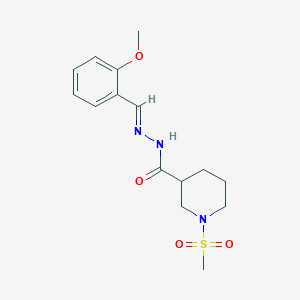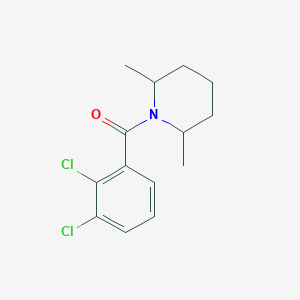
N'-(2-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide
Übersicht
Beschreibung
N'-(2-methoxybenzylidene)-1-(methylsulfonyl)-3-piperidinecarbohydrazide, commonly known as MPPH, is a chemical compound that has been widely studied for its potential therapeutic applications. MPPH belongs to the class of hydrazide derivatives and has shown promise in various areas of research, including cancer treatment, neuroprotection, and anti-inflammatory activity.
Wirkmechanismus
The mechanism of action of MPPH is not fully understood, but it is believed to involve the inhibition of various cellular pathways. MPPH has been shown to inhibit the activity of several enzymes, including topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
MPPH has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. MPPH has also been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. The compound has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MPPH is its broad-spectrum anticancer activity. The compound has been shown to be effective against various cancer cell lines, making it a potential candidate for the treatment of different types of cancer. MPPH has also been shown to possess neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurological and inflammatory diseases.
One of the limitations of MPPH is its low solubility in water, which can make it difficult to administer in vivo. The compound has also been shown to have low bioavailability, which can limit its effectiveness in vivo. Further studies are needed to overcome these limitations and develop more effective formulations of MPPH.
Zukünftige Richtungen
There are several future directions for the research on MPPH. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of MPPH, which can provide insights into its potential therapeutic applications. Further studies are also needed to evaluate the safety and toxicity of MPPH in vivo, which can provide important information for its clinical development.
Wissenschaftliche Forschungsanwendungen
MPPH has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. MPPH exhibits its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
In addition to its anticancer activity, MPPH has also been studied for its neuroprotective properties. The compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. MPPH has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-14-8-4-3-6-12(14)10-16-17-15(19)13-7-5-9-18(11-13)23(2,20)21/h3-4,6,8,10,13H,5,7,9,11H2,1-2H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFONAHVIJYXFX-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-methoxyphenyl)methylidene]-1-(methylsulfonyl)piperidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753972.png)
![1-({1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753982.png)
![ethyl 3-oxo-3-[(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]propanoate](/img/structure/B4753989.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4753996.png)
![N-(2,3-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4754004.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4754006.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4754031.png)
![1-{[5-(2-methoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B4754037.png)



![1-(2,4-dichlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4754080.png)